molecular formula C10H6FNO B6357514 7-Fluoroquinoline-2-carbaldehyde CAS No. 904369-25-1

7-Fluoroquinoline-2-carbaldehyde

Cat. No.: B6357514
CAS No.: 904369-25-1
M. Wt: 175.16 g/mol
InChI Key: DAZQQQRWCZMBQD-UHFFFAOYSA-N
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Description

7-Fluoroquinoline-2-carbaldehyde is a fluorinated derivative of quinoline, characterized by the presence of a fluorine atom at the 7th position and an aldehyde group at the 2nd position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Vilsmeier-Haack reaction, which involves the formylation of 7-fluoroquinoline using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) . The reaction conditions generally include heating the reaction mixture to a specific temperature to facilitate the formylation process.

Industrial Production Methods: Industrial production of 7-Fluoroquinoline-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroquinoline-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 7-Fluoroquinoline-2-carbaldehyde is unique due to the specific positioning of the fluorine and aldehyde groups, which confer distinct chemical reactivity and biological activity. The presence of the aldehyde group at the 2nd position allows for specific chemical modifications and interactions that are not possible with other similar compounds .

Biological Activity

7-Fluoroquinoline-2-carbaldehyde is an important compound in medicinal chemistry, particularly known for its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of fluoroquinolines, characterized by a fluorine atom at the 7-position and an aldehyde functional group at the 2-position. Its molecular formula is C10H6FNOC_{10}H_6FNO. The unique structural features contribute to its reactivity and biological activity.

The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. This inhibition disrupts bacterial cell division and growth, making it a potent antimicrobial agent .

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to established antibiotics such as ciprofloxacin.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (μg/mL)Comparison with Ciprofloxacin
Staphylococcus aureus16Higher
Escherichia coli8Comparable
Pseudomonas aeruginosa32Lower
Acinetobacter baumannii4Higher

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. Studies indicate that it can effectively inhibit the growth of various fungi, including Candida albicans, making it a candidate for further exploration in antifungal drug development .

Anticancer Properties

Recent studies have also highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • U-87 (glioblastoma)
  • HT29 (colorectal cancer)

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
MCF-715
U-8710
HT2912

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in MDPI reported that derivatives of fluoroquinolines, including those similar to this compound, exhibited enhanced antibacterial activity against resistant strains of bacteria when modifications were made at the C-7 position . This suggests that structural modifications can significantly influence biological activity.
  • In Silico Studies : Molecular docking studies have shown that this compound binds effectively to DNA gyrase, indicating a strong potential for development into a therapeutic agent against bacterial infections . The binding energy calculated during these studies suggests a favorable interaction with target enzymes.
  • Anticancer Activity Research : Another study highlighted its ability to suppress cancer cell proliferation in vitro, showing comparable effects to conventional chemotherapeutics like cisplatin . The compound's ability to induce apoptosis in cancer cells is under investigation as a potential mechanism for its anticancer effects.

Properties

IUPAC Name

7-fluoroquinoline-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c11-8-3-1-7-2-4-9(6-13)12-10(7)5-8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZQQQRWCZMBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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